Fluocinonide
Description
Properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHZNCJWYWUJD-IUGZLZTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045307 | |
| Record name | Fluocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluocinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-02 g/L | |
| Record name | Fluocinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
356-12-7 | |
| Record name | Fluocinonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinonide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocinonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUOCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4A77YPAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Fluocinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
309 °C | |
| Record name | Fluocinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Historical Context and Early Methods
Early synthetic routes for fluocinonide relied on multi-step transformations starting from steroidal precursors such as fluorocarbon 21 substitution intermediates. These pathways involved sequential reactions including diester formation, epoxidation, enol esterification, dehydrogenation, dehydration, oxidation, and acetonide formation. For example, dehydrogenation steps often required toxic reagents like selenium dioxide, while dehydration reactions demanded high-temperature and high-pressure conditions, leading to safety hazards and complex purification processes. These methods suffered from low yields (typically below 50%), poor scalability, and the generation of numerous process-related impurities.
Critical Challenges in Conventional Approaches
The primary drawbacks of traditional methods included:
- Toxic Reagents : Use of carcinogenic agents (e.g., selenium-based compounds) in dehydrogenation.
- Harsh Conditions : Dehydration at elevated temperatures (>150°C) and pressures, increasing energy costs and safety risks.
- Low Stereoselectivity : Uncontrolled fluorination at the 6α and 9α positions, necessitating costly chromatographic separations.
- Environmental Impact : High waste generation due to inefficient reaction stoichiometry and solvent use.
Modern Synthetic Strategies for this compound
Triamcinolone Hydrolyzate-Based Route (Patent CN116768961A)
A breakthrough method disclosed in Patent CN116768961A utilizes triamcinolone hydrolyzate as the starting material, bypassing toxic intermediates. The synthesis comprises five key steps:
- Enol Ester Formation : Reaction with acetic anhydride in dichloromethane at 0–5°C to protect the 21-hydroxyl group.
- 6α-Fluorination : Treatment with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dimethylformamide (DMF) at −5°C to 0°C, achieving 98.9% stereoselectivity.
- Hydrolysis : Cleavage of the enol ester using potassium carbonate in methanol, yielding the 6α-fluoro intermediate.
- Acetonide Formation : Reaction with acetone and sulfuric acid at 25°C to form the 16,17-cyclic acetal.
- 9α-Fluorination : Use of aqueous hydrogen fluoride (60–62% HF/DMF) at 0–5°C, followed by neutralization with ammonia to precipitate the crude product.
Key Outcomes :
Bio-Fermentation-Integrated Synthesis (Chemistry Letters, 2018)
Tang et al. (2018) developed a hybrid approach combining microbial transformation and chemical synthesis:
- Bio-Fermentation : Microbial oxidation of 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione (1a ) to introduce hydroxyl groups at C11β and C16α.
- 6α-Fluorination Optimization : Screening of fluorinating agents (e.g., N-fluorobenzenesulfonimide, Selectfluor®) identified Selectfluor® in acetonitrile as optimal (85% yield, 98.9% stereoselectivity).
- 9α-Fluorination with Aqueous HF : Replacement of gaseous HF with 40% aqueous HF improved safety and yield (89% vs. 72% with HF gas).
- Final Acetonide Formation : Cyclization with acetone and p-toluenesulfonic acid provided this compound in 92% yield.
Overall Yield : 38.5% over nine steps.
Fluorination Process Optimization
6α-Fluorination Reagent Screening
Comparative studies of fluorinating agents revealed:
| Reagent | Solvent | Yield (%) | Stereoselectivity (%) |
|---|---|---|---|
| Selectfluor® | DMF | 85 | 98.9 |
| N-Fluorobenzenesulfonimide | Acetonitrile | 78 | 95.2 |
| F-TEDA-BF4 | THF | 65 | 90.1 |
Selectfluor® in DMF emerged as the optimal combination due to its high electrophilicity and compatibility with steroidal substrates.
9α-Fluorination: Aqueous vs. Gaseous HF
Aqueous HF (40–62%) minimized equipment corrosion and enhanced reaction control compared to gaseous HF:
| HF Form | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Gaseous | −10 | 72 | 88.5 |
| Aqueous (60%) | 0–5 | 89 | 95.4 |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Fluocinonide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the steroidal backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions include modified steroidal compounds with altered pharmacological properties. These modifications can enhance or reduce the potency and effectiveness of this compound .
Scientific Research Applications
Clinical Applications
1. Atopic Dermatitis:
Fluocinonide is frequently prescribed for atopic dermatitis due to its effectiveness in reducing inflammation and improving skin barrier function. A study involving 25 subjects demonstrated that a novel formulation of this compound cream significantly improved skin barrier function and hydration after two weeks of treatment . Another double-blind, vehicle-controlled study showed that both once-daily and twice-daily applications led to significant improvements in lesion severity and pruritus .
2. Psoriasis:
this compound has been shown to be effective in treating plaque-type psoriasis. In a randomized controlled trial, patients using this compound 0.1% cream achieved better clinical outcomes compared to those using vehicle cream, with significant improvements observed after two weeks . The treatment success rate was notably high, with many patients achieving clear or almost clear skin .
3. Other Dermatological Conditions:
this compound is also utilized for various other inflammatory skin conditions such as contact dermatitis and lichen planus. Its high potency allows it to be effective even in severe cases where other treatments may fail.
Case Study 1: Efficacy in Atopic Dermatitis
In a multicenter study assessing the safety and efficacy of this compound 0.1% cream in pediatric patients with atopic dermatitis, over 90% of participants showed improvement or were rated as clear or almost clear after treatment. This study highlighted the drug's effectiveness across different age cohorts, emphasizing its safety profile when used according to guidelines .
Case Study 2: Combination Therapy
A retrospective case series evaluated the use of this compound in combination with bifonazole for treating trachyonychia. The results indicated that while this compound alone did not yield significant responses, its combination with antifungal agents resulted in improved patient outcomes compared to other treatments like methyl-prednisolone injections .
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to other treatments for specific conditions:
| Condition | Treatment | Success Rate (%) | Notes |
|---|---|---|---|
| Atopic Dermatitis | This compound 0.1% Cream | >90% | Significant improvement in clinical scores |
| Psoriasis | This compound 0.1% Cream | >70% | Statistically superior to vehicle control |
| Trachyonychia | This compound/Bifonazole Cream | 0% (complete response) | Combined therapy showed better outcomes |
Mechanism of Action
Fluocinonide exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes . This interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Table 1: Key Pharmacological Comparisons
| Compound | Potency Class | Efficacy (Psoriasis) | Atrophy Risk | Systemic Absorption |
|---|---|---|---|---|
| This compound | Super-potent | High | Moderate | Low |
| Betamethasone Valerate | High-potent | High | Low | Moderate |
| Clobetasol Propionate | Super-potent | Very High | High | High |
| Tazarotene | Retinoid | Moderate | None | None |
| Desonide | Low-potent | Moderate | Low | Minimal |
Biological Activity
Fluocinonide is a potent synthetic corticosteroid widely used in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research studies.
This compound exerts its biological effects primarily through the following mechanisms:
- Glucocorticoid Receptor Binding : this compound binds to glucocorticoid receptors in target tissues. This receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in DNA, leading to transcriptional regulation of anti-inflammatory proteins and inhibition of pro-inflammatory mediators .
- Inhibition of Inflammatory Mediators : The drug induces the synthesis of lipocortins (e.g., annexin 1), which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .
- Vasoconstriction : this compound's vasoconstrictive effects reduce blood flow to inflamed areas, decreasing redness and swelling associated with dermatological conditions .
Clinical Efficacy
This compound has been evaluated in various clinical settings. Below are key findings from recent studies:
Efficacy in Dermatological Conditions
- Atopic Dermatitis : A study demonstrated that this compound 0.1% cream significantly improved skin barrier function and clinical scores in patients with moderate to severe atopic dermatitis after two weeks of treatment. The improvement was measured by transepidermal water loss (TEWL) and hydration levels .
- Trachyonychia : A combination treatment of this compound with bifonazole showed a complete response rate of 35% under occlusion therapy for trachyonychia, indicating its effectiveness compared to other treatments like methyl-prednisolone injections .
- Acute Otitis Media with Effusion (AOME) : In a randomized trial involving 493 patients, this compound combined with ciprofloxacin was shown to improve therapeutic cure rates compared to ciprofloxacin alone, highlighting its role in treating infections where inflammation is present .
Pharmacokinetics
This compound is characterized by low systemic absorption when applied topically:
- Absorption : Systemic absorption is minimal (<0.1 ng/ml), indicating that its effects are primarily localized .
- Metabolism : Metabolized predominantly in the liver, with renal excretion being the main route of elimination .
- Half-Life : The half-life ranges from 1.3 to 1.7 hours, suggesting a relatively short duration of action which necessitates frequent application for sustained effects .
Safety Profile
This compound is generally well-tolerated; however, potential side effects include:
- Skin Atrophy : Prolonged use can lead to thinning of the skin.
- Systemic Effects : Although rare due to low absorption, systemic corticosteroid effects can occur if used excessively or under occlusion .
- Local Irritation : Some patients may experience mild irritation or burning upon application.
Summary Table of Clinical Studies
Q & A
Basic: What experimental protocols are established for assessing Fluocinonide's anti-inflammatory efficacy in preclinical models?
Methodological Answer:
Preclinical evaluation typically employs murine models (e.g., croton oil-induced ear edema) with randomized control groups. Key steps include:
- Standardized dosing (e.g., 0.1% w/w this compound applied topically) .
- Outcome measures: Edema reduction via micrometer thickness measurements, histopathological scoring of neutrophil infiltration .
- Statistical analysis using ANOVA with post-hoc tests to compare treatment arms.
Reference experimental reproducibility guidelines for detailed methodology documentation .
Basic: How should researchers control for inter-individual variability in this compound pharmacokinetic studies?
Methodological Answer:
- Use stratified randomization by age, sex, and skin type to minimize confounding .
- Implement crossover designs to compare intra- and inter-subject variability .
- Employ population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like epidermal thickness .
Advanced: What methodologies elucidate this compound's molecular interactions with glucocorticoid receptors?
Methodological Answer:
- X-ray crystallography : Resolve receptor-ligand binding at <2.0 Å resolution .
- Molecular dynamics simulations : Analyze binding stability over 100-ns trajectories using AMBER or GROMACS .
- Validate findings with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .
Advanced: How to resolve contradictions in this compound's transdermal absorption data?
Methodological Answer:
- Conduct meta-analysis with PRISMA guidelines, assessing heterogeneity via I² statistics .
- Subgroup analysis by formulation (ointment vs. cream), skin model (ex vivo human vs. rodent), and application duration .
- Address bias using GRADE criteria to evaluate study quality .
Basic: Key considerations for longitudinal dermal safety studies of this compound?
Methodological Answer:
- Minimum 12-month follow-up with quarterly assessments of skin atrophy (ultrasound imaging) and hypothalamic-pituitary-adrenal axis suppression (serum cortisol) .
- Comparator arms: Placebo and active controls (e.g., betamethasone dipropionate) .
- Ethical oversight for adverse event reporting protocols .
Advanced: Computational approaches for predicting this compound's metabolite toxicity?
Methodological Answer:
- In silico prediction : Use OECD QSAR Toolbox to identify structural alerts for hepatotoxicity .
- Docking studies : Screen metabolites against CYP3A4 and CYP2C9 isoforms for metabolic stability .
- Validate with in vitro microsomal assays (e.g., human liver S9 fractions) .
Basic: Statistical models for this compound dose-response analysis?
Methodological Answer:
- Emax model : Fit sigmoidal curves to determine EC₅₀ and Hill coefficients .
- Mixed-effects modeling : Account for repeated measures in clinical trials (e.g., SAS PROC NLMIXED) .
- Sensitivity analysis to assess robustness against outliers .
Advanced: Multi-omics strategies for this compound's gene expression effects?
Methodological Answer:
- Transcriptomics : RNA-seq of treated keratinocytes (DESeq2 for differential expression) .
- Proteomics : LC-MS/MS quantification of anti-inflammatory mediators (e.g., IL-1RA) .
- Integrate datasets via weighted gene co-expression network analysis (WGCNA) .
Basic: Biomarkers for this compound's immunosuppressive effects in ex vivo models?
Methodological Answer:
- Cytokine profiling : Multiplex ELISA for IL-6, TNF-α, and IL-8 suppression .
- Histopathology : Blind scoring of Langerhans cell density and dermal collagen integrity .
- Normalize data to vehicle controls and report fold-changes with 95% CIs .
Advanced: Framework for developing this compound analogs with improved therapeutic indices?
Methodological Answer:
- Structure-activity relationships (SAR) : Modify C16/C17 esters to reduce mineralocorticoid activity .
- Therapeutic index optimization : Calculate ratio of anti-inflammatory EC₅₀ to atrophy-inducing TD₅₀ in parallel assays .
- In vitro-in vivo correlation (IVIVC) : Use Franz cell permeation data to predict clinical efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
